molecular formula C21H23N3O4 B2879333 N1-(4-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941957-68-2

N1-(4-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2879333
CAS RN: 941957-68-2
M. Wt: 381.432
InChI Key: UDEATUYFVWTVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and materials science. This compound, also known as MOBA, is a derivative of oxalamide and has been synthesized using different methods.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential use as an antimicrobial agent. It’s been found that similar structures exhibit significant activity against drug-resistant bacterial infections, which is a growing concern in public health . The compound’s efficacy in this field could be attributed to its ability to interact with key proteins in bacterial cell division, such as FtsZ, making it a candidate for novel antibacterial drugs .

Drug Synthesis Intermediates

Due to its structural complexity, this compound could serve as an intermediate in the synthesis of more complex drug molecules. Its benzyl and oxalamide groups are versatile functionalities that can undergo various chemical reactions, making it a valuable building block in medicinal chemistry .

Enantioselective Synthesis

The compound’s structure suggests potential use in enantioselective synthesis, where it could be used to produce chiral molecules with high optical purity. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Biological Probes

Compounds with similar frameworks have been utilized as biological probes. They can bind to specific proteins or DNA sequences, allowing researchers to study biological processes at the molecular level. This compound’s ability to interact with various biological targets could make it a useful tool in biochemistry and molecular biology research .

Material Science

The unique chemical structure of this compound suggests potential applications in material science, particularly in the development of organic electronic materials. Its aromatic and heterocyclic components could contribute to the conductivity and stability of organic semiconductors .

Catalysis

The methoxy and amide groups present in the compound indicate that it could be used as a ligand in catalysis. It may help in the development of new catalytic systems that are more efficient and selective for chemical reactions used in industrial processes .

Antifungal Applications

Similar compounds have shown effectiveness against a broad array of systematic and superficial fungal infections. This compound could be explored for its antifungal properties, potentially leading to the development of new antifungal drugs .

Pharmacological Research

Given its complex structure, this compound could be involved in pharmacological research to understand its interaction with various receptors in the body. This could lead to insights into the development of new therapeutic agents for various diseases .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-12-16(7-10-18(14)24-11-3-4-19(24)25)23-21(27)20(26)22-13-15-5-8-17(28-2)9-6-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEATUYFVWTVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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